3-(Pyrrolidin-1-yl)aniline

Physicochemical properties Purification Thermal stability

Procuring regioisomerically pure 3-(Pyrrolidin-1-yl)aniline (CAS 115833-93-7) is critical for reproducible research. Unlike its ortho or para isomers, the meta-pyrrolidino substitution confers a distinct electronic distribution, boiling point (~332.6°C), and pKa profile. Using the incorrect regioisomer introduces significant synthetic and biological variability, undermining SAR studies and hit-to-lead optimization. This compound is a privileged scaffold for kinase and GPCR-targeted libraries and is synthesized via a high-yielding (~99%) route, ensuring cost-effective scalability for medicinal chemistry and advanced material applications.

Molecular Formula C10H14N2
Molecular Weight 162.23 g/mol
CAS No. 115833-93-7
Cat. No. B044071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Pyrrolidin-1-yl)aniline
CAS115833-93-7
Molecular FormulaC10H14N2
Molecular Weight162.23 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=CC=CC(=C2)N
InChIInChI=1S/C10H14N2/c11-9-4-3-5-10(8-9)12-6-1-2-7-12/h3-5,8H,1-2,6-7,11H2
InChIKeyDNPBFTQZONVQDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Pyrrolidin-1-yl)aniline (CAS 115833-93-7) Procurement Specifications and Baseline Characteristics


3-(Pyrrolidin-1-yl)aniline, a C10H14N2 secondary aniline, serves as a versatile building block in medicinal chemistry and organic synthesis . This compound integrates a pyrrolidine ring at the meta-position of an aniline core, granting it distinct physicochemical properties compared to its ortho- and para-substituted regioisomers . Key baseline identifiers include CAS 115833-93-7, molecular weight 162.23 g/mol, and a predicted density of 1.1±0.1 g/cm³ .

The Critical Role of Substitution Pattern: Why 3-(Pyrrolidin-1-yl)aniline Cannot Be Replaced by its 2- or 4- Isomers


In pyrrolidinoaniline series, the position of the pyrrolidine substituent on the aromatic ring critically modulates electronic distribution, steric environment, and intermolecular interactions. Consequently, the 3-substituted derivative exhibits a boiling point approximately 36°C higher than its 2-substituted analog and a distinct LogP profile, directly impacting purification and reaction compatibility [1]. Generic substitution among ortho, meta, and para isomers without empirical verification introduces significant risk of synthetic failure and altered physicochemical behavior, negating any superficial cost savings .

Quantitative Differentiation of 3-(Pyrrolidin-1-yl)aniline: Head-to-Head Physicochemical and Synthetic Data


Boiling Point Differentiation vs. 2- and 4- Regioisomers

The meta-substituted 3-(Pyrrolidin-1-yl)aniline demonstrates a significantly elevated boiling point compared to its ortho isomer, directly influencing distillation and thermal processing parameters. At standard atmospheric pressure (760 mmHg), the meta isomer boils at 332.6±25.0 °C, whereas the ortho isomer boils at 296.2±23.0 °C [1]. This 36.4 °C increase reflects stronger intermolecular interactions and is critical for process design. The para isomer exhibits a comparable boiling point of 330.8 °C, but differs in its solid-state properties .

Physicochemical properties Purification Thermal stability

Lipophilicity (LogP) Comparison Across Heterocyclic Aniline Analogs

The meta-pyrrolidino substitution confers a specific lipophilicity profile that balances membrane permeability with aqueous solubility. 3-(Pyrrolidin-1-yl)aniline exhibits a calculated LogP of 1.91 . This value is substantially higher than the 3-morpholino analog (3-(Morpholin-4-yl)aniline, CLogP ~0.5-1.0), which contains an additional oxygen atom, and lower than the 3-piperidino analog (3-(Piperidin-1-yl)aniline, CLogP ~2.5-3.0) due to increased ring size .

Drug-likeness ADME prediction Lipophilicity

Ionization State (pKa) Differences Impacting Salt Formation and Reactivity

The basicity of the aniline nitrogen is influenced by the pyrrolidine ring's position, with the meta-substituted compound exhibiting a reported pKa of approximately 1.83 . This value is lower than typical aniline (pKa ~4.6) due to the electron-withdrawing inductive effect of the pyrrolidine nitrogen through the aromatic ring. In contrast, the para-substituted isomer (4-(pyrrolidin-1-yl)aniline) has a predicted pKa of 7.20±0.40, indicating significantly higher basicity . This difference directly impacts protonation state under physiological and synthetic conditions, influencing solubility, salt formation, and nucleophilic reactivity.

pKa Ionization Salt formation Reactivity

Synthetic Accessibility: High-Yielding Routes from 1-(3-Nitrophenyl)pyrrolidine

3-(Pyrrolidin-1-yl)aniline can be synthesized via reduction of 1-(3-nitrophenyl)pyrrolidine, achieving yields of approximately 99% [1]. This high-yielding, scalable route contrasts with syntheses of more complex heteroaromatic aniline building blocks, which often require multi-step sequences with lower overall efficiency. While direct head-to-head yield data for all regioisomers is not uniformly available, the para isomer is also accessible via similar routes, but the meta isomer's precursor, 1-(3-nitrophenyl)pyrrolidine, is a common and commercially viable intermediate.

Synthesis Yield Process chemistry Cost of goods

Optimal Procurement Scenarios for 3-(Pyrrolidin-1-yl)aniline in Pharmaceutical and Chemical Research


Medicinal Chemistry: Kinase and GPCR Targeted Library Synthesis

As evidenced by its intermediate LogP and distinct pKa, 3-(Pyrrolidin-1-yl)aniline serves as a privileged scaffold for generating focused compound libraries targeting kinases and G protein-coupled receptors (GPCRs) . The meta-pyrrolidino motif is present in numerous bioactive molecules and patent claims [1]. Its balanced physicochemical profile, as quantified in Section 3, makes it an ideal starting point for hit-to-lead optimization where drug-like properties are paramount .

Chemical Process Development: Scale-Up of Key Intermediates

The well-established, high-yielding (~99%) synthetic route from 1-(3-nitrophenyl)pyrrolidine (detailed in Section 3) positions 3-(Pyrrolidin-1-yl)aniline as a cost-effective, scalable intermediate [2]. Its high boiling point (332.6 °C) also provides a wider thermal operating window for downstream reactions like amide couplings or Buchwald-Hartwig aminations, reducing the risk of thermal degradation during scale-up .

Materials Science: Synthesis of Functional Dyes and OLED Components

N-Pyrrolidino-substituted anilines are key building blocks for advanced materials, including squaraine dyes and organic light-emitting diode (OLED) components [3]. The specific electronic and steric properties of the meta-substitution pattern, which differentiate it from its ortho and para isomers (see Section 2), can be exploited to tune the optical and electronic properties of the final material [4]. The high boiling point also facilitates purification via distillation, ensuring high-purity materials for device fabrication .

Procurement for Structure-Activity Relationship (SAR) Studies

When establishing SAR around an aniline-containing lead series, procurement of the regioisomerically pure 3-(Pyrrolidin-1-yl)aniline is essential. As demonstrated in Section 2, substitution with the 2- or 4-isomer introduces significant changes in physicochemical and electronic properties (e.g., a 36°C boiling point difference and a 5.4 unit pKa shift). Using the incorrect isomer will confound biological data and lead to erroneous SAR conclusions, justifying the specific procurement of CAS 115833-93-7 [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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